6-Isopropoxypyrazine-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-propan-2-yloxypyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5(2)13-7-4-9-3-6(10-7)8(11)12/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPWKSUQHVINHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=CN=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Significance of Pyrazine Carboxylic Acids in Heterocyclic Chemistry
The pyrazine (B50134) nucleus, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation, is a cornerstone of heterocyclic chemistry. nih.govnih.gov When functionalized with a carboxylic acid group, the resulting pyrazine carboxylic acid scaffold becomes a particularly important pharmacophore in drug discovery. nih.gov This class of compounds demonstrates a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects. nih.govresearchgate.net
The electron-deficient nature of the pyrazine ring, combined with the hydrogen-bonding capabilities of the carboxylic acid group, facilitates a wide range of chemical transformations and molecular interactions. researchgate.net The nitrogen atoms in the pyrazine ring often serve as hydrogen bond acceptors, enabling strong binding to biological targets such as enzymes and receptors. pharmablock.com This structural motif is present in numerous clinically significant drugs. For instance, Pyrazinamide is a primary drug used for the treatment of tuberculosis, and Bortezomib is a first-in-class proteasome inhibitor for treating multiple myeloma. nih.govlifechemicals.com Furthermore, pyrazine derivatives are not limited to pharmaceuticals; they are also explored for applications in materials science, such as in the development of polymers for optical and photovoltaic devices. lifechemicals.com
Overview of Research Paradigms for Substituted Carboxylic Acid Scaffolds
Established Synthetic Pathways to Pyrazine (B50134) Carboxylic Acids
Traditional methods for synthesizing pyrazine carboxylic acids often rely on the functionalization of a pre-existing pyrazine ring. These methods are valued for their reliability and are foundational in organic synthesis.
Oxidation Reactions in Pyrazine Ring Functionalization
Oxidation is a key method for introducing carboxylic acid groups onto a pyrazine ring. This typically involves the oxidation of alkyl side chains attached to the pyrazine nucleus. Common oxidizing agents like potassium permanganate (B83412) (KMnO4) can be employed, although the stability of the pyrazine ring and its substituents towards such strong oxidants must be considered. researchgate.net For instance, the oxidation of a methyl group on the pyrazine ring can yield the corresponding carboxylic acid.
The choice of oxidizing agent and reaction conditions is crucial to achieve the desired product without degrading the heterocyclic ring. In some cases, multi-step processes involving the introduction of a more easily oxidizable group are necessary. The synthesis of 5-methylpyrazine-2-carboxylic acid, for example, involves the cyclization of methylglyoxal (B44143) and o-phenylenediamine, followed by oxidation with inorganic oxidizers and subsequent decarboxylation steps. google.com
Table 1: Examples of Oxidation in Pyrazine Synthesis
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 2,3-dialkoxy-quinoxalines | Potassium permanganate | Pyrazine carboxylic acids | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Hydrolytic Routes to Carboxylic Acid Formation
Hydrolysis is another fundamental route for the formation of carboxylic acids on a pyrazine ring. This method typically starts with a pyrazine derivative containing a nitrile (-CN) or an ester (-COOR) group, which is then converted to a carboxylic acid (-COOH) through reaction with water, usually in the presence of an acid or a base catalyst. masterorganicchemistry.comlibretexts.orgchemistrysteps.com
The process involves heating the nitrile or ester under reflux with an acid, such as hydrochloric acid, or a base, like sodium hydroxide (B78521) solution. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis of a cyanopyrazine directly yields the pyrazine carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk In contrast, alkaline hydrolysis first produces a salt of the carboxylic acid (e.g., sodium pyrazine-carboxylate) and ammonia; a subsequent acidification step is required to obtain the free carboxylic acid. libretexts.orgchemguide.co.uk
This two-step nature of nitrile hydrolysis, first to an amide and then to the carboxylic acid, is a well-documented mechanism. chemistrysteps.comchemguide.co.uk The choice between acidic and basic conditions can depend on the stability of other functional groups present in the molecule. google.com
Advanced Strategies for Targeted Synthesis
Modern synthetic chemistry has seen the development of more sophisticated methods that offer greater control and efficiency. For pyrazine derivatives, decarboxylative C-N bond formation represents a significant advancement.
Decarboxylative C-N Bond Formation
Decarboxylative cross-coupling reactions have emerged as powerful tools in organic synthesis, allowing for the formation of carbon-nitrogen bonds by using carboxylic acids as readily available and stable starting materials. nih.govrsc.org This strategy is advantageous as it often avoids the use of harsh reagents and can proceed under milder conditions. nih.gov
These reactions can be catalyzed by transition metals or proceed under metal-free conditions, providing versatile routes to a wide range of nitrogen-containing compounds. nih.govnih.gov The process typically involves the activation of the carboxylic acid, followed by decarboxylation to generate a reactive intermediate that then couples with a nitrogen-containing nucleophile. nih.gov
Recent research has focused on developing transition-metal-free methods for amidation, which are environmentally benign and avoid potential metal contamination in the final products. nih.govresearchgate.net These reactions can directly couple carboxylic acids with amines to form amides. One approach involves the use of activators like triphenylphosphine-iodine (Ph3P–I2) to facilitate the reaction under mild conditions. rsc.org
Another strategy is the direct amidation of esters, which can be achieved at room temperature using strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) to enable the selective cleavage of the acyl-oxygen bond and subsequent reaction with non-nucleophilic amines. nih.govresearchgate.net These methods are notable for their operational simplicity and tolerance of a wide range of functional groups. researchgate.net
Table 2: Conditions for Transition-Metal-Free Amidation
| Substrates | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Carboxylic Acids, Tertiary Amines | Ph3P–I2 activator | Tertiary Amides | rsc.org |
This table is interactive. Click on the headers to sort the data.
Maintaining or controlling the stereochemistry at a chiral center during a chemical transformation is a significant challenge in synthesis. In decarboxylative C-N bond formation, if the carboxylic acid starting material contains a chiral center adjacent to the carboxyl group, the stereochemical outcome of the reaction is of paramount importance.
Research has demonstrated that stereospecific synthesis of α-chiral alkyl amines can be achieved through catalytic decarboxylative C-N formation. nih.gov These reactions often proceed through a cascade mechanism involving carboxylic acid activation, acyl azide (B81097) formation, a Curtius rearrangement, and subsequent nucleophilic addition. The stereochemical integrity of the chiral center can be preserved during this sequence, allowing for the synthesis of enantiomerically enriched amines from chiral carboxylic acids. nih.gov The ability to control stereochemistry adds a significant layer of sophistication and utility to these advanced synthetic methods.
Coupling Reagent-Mediated Amide Synthesis
The formation of an amide bond is a critical transformation in the synthesis of many pyrazine-based drug candidates. This typically involves the coupling of a pyrazinecarboxylic acid with an amine, a reaction that requires the activation of the carboxylic acid moiety.
Applications of Activated Carboxylic Acid Derivatives
A common and effective strategy for amide synthesis is the conversion of the carboxylic acid into a more reactive derivative, such as an acyl chloride. This "activated" intermediate readily reacts with an amine to form the desired amide. For instance, various substituted amides of pyrazine-2-carboxylic acids have been prepared through the condensation of pyrazine-2-carboxylic acid chlorides with different anilines. researchgate.netnih.govorganic-chemistry.org The process typically involves refluxing the parent pyrazinecarboxylic acid with thionyl chloride to generate the crude acyl chloride, which is then reacted with the target amine in the presence of a base like pyridine. organic-chemistry.org
Another method for activating the carboxylic acid is through the formation of a mixed anhydride (B1165640). The Yamaguchi esterification protocol, for example, utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to create a mixed anhydride from pyrazine-2-carboxylic acid. researchgate.netyoutube.com This reactive intermediate, in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), then smoothly reacts with amines to yield the corresponding amides. researchgate.netyoutube.com This approach avoids the use of thionyl chloride, which is listed under the Chemical Weapons Convention. youtube.com Additionally, activating agents like methane (B114726) sulfonyl chloride in combination with N-methylimidazole have been employed to facilitate the coupling of electron-deficient aminopyrazines with various carboxylic acids, yielding biologically relevant pyrazine carboxamides. semanticscholar.org
The following table summarizes various activating agents used in the synthesis of pyrazine amides:
| Activating Agent/Method | Carboxylic Acid Precursor | Amine | Resulting Product | Reference(s) |
| Thionyl Chloride (SOCl₂) | 6-Chloropyrazine-2-carboxylic acid | Substituted anilines | N-Aryl-6-chloropyrazine-2-carboxamides | researchgate.netorganic-chemistry.org |
| 2,4,6-Trichlorobenzoyl chloride (TCBC) / DMAP | Pyrazine-2-carboxylic acid | Aniline or other amines | Pyrazine-2-carboxamides | researchgate.netyoutube.com |
| Methane sulfonyl chloride / N-methylimidazole | Aryl/heteroaryl carboxylic acids | Aminopyrazines | Pyrazine carboxamides | semanticscholar.org |
Modern Coupling Technologies (e.g., Propylphosphonic Anhydride)
In recent years, modern coupling reagents have been developed to offer milder conditions, higher yields, and easier purification compared to traditional methods. Propylphosphonic anhydride, commonly known as T3P®, has emerged as a powerful and versatile reagent for amide bond formation. rjpbcs.comgla.ac.uknih.gov T3P® is valued for its efficiency in mediating the coupling of carboxylic acids and amines under mild conditions, often providing excellent yields and high product purity. nih.govresearchgate.net
One of the key advantages of T3P® is the straightforward workup procedure. The byproducts formed from the reagent are water-soluble phosphonic acids, which can be easily removed by an aqueous wash, simplifying the purification of the final amide product. researchgate.net This makes T3P® particularly suitable for large-scale synthesis. nih.gov Furthermore, T3P® is known for minimizing the risk of racemization in chiral substrates, a crucial factor in pharmaceutical synthesis. rjpbcs.comnih.gov It has been successfully used to synthesize novel pyrazine-2-carboxylic acid derivatives by coupling substituted pyrazine-2-carboxylic acids with various piperazines. semanticscholar.orgnih.gov
The general mechanism involves the activation of the carboxylic acid by T3P® to form a reactive mixed anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of water-soluble phosphonate (B1237965) byproducts. rjpbcs.comresearchgate.net
Key Features of T3P® in Amide Synthesis:
High Efficiency: Promotes high yields of amide products. nih.gov
Mild Reaction Conditions: Allows for reactions at or below room temperature.
Simple Workup: Water-soluble byproducts are easily removed. researchgate.net
Low Epimerization: Preserves the stereochemical integrity of chiral molecules. nih.gov
Versatility: Effective for a wide range of substrates, including heterocyclic acids like those of pyrazine. semanticscholar.orgnih.gov
Cyclocondensation and Ring Formation Approaches
The construction of the pyrazine ring itself is a fundamental aspect of synthesizing pyrazine carboxylic acids and their analogs. Cyclocondensation reactions are the most classical and straightforward routes to the pyrazine core. wikipedia.org
The archetypal synthesis involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. mdpi.combyjus.com For example, the reaction of glyoxal (B1671930) (a 1,2-dicarbonyl) with ethylenediamine (B42938) (a 1,2-diamine) leads to a dihydropyrazine (B8608421) intermediate. This intermediate is then oxidized to form the aromatic pyrazine ring. mdpi.combyjus.com Symmetrically substituted pyrazines are often synthesized with the best results using this approach. mdpi.com Various oxidizing agents, including copper(II) oxide or manganese oxide, can be used for the aromatization step. mdpi.com A greener approach involves performing the condensation in aqueous methanol (B129727) catalyzed by potassium tert-butoxide at room temperature, which can proceed via air oxidation without the need for expensive or toxic metal catalysts. wikipedia.org
More complex pyrazine derivatives can be accessed by using substituted starting materials. For instance, the condensation of α-diketones with 1,2-diaminoalkanes, followed by oxidation, yields substituted pyrazines. byjus.com Similarly, pyrazoline derivatives can be synthesized via the cyclocondensation of chalcones with hydrazine (B178648) hydrate, often facilitated by biocatalysts like baker's yeast for a more environmentally friendly process. These methods highlight the modularity of cyclocondensation, allowing for the introduction of various substituents onto the pyrazine scaffold from the outset.
Catalytic Systems in Pyrazine Carboxylic Acid Synthesis
Transition metal catalysis plays a pivotal role in the synthesis and functionalization of pyrazines, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to achieve.
Ligand Design for Metal-Catalyzed Transformations
The success of a metal-catalyzed reaction, particularly those involving palladium, often hinges on the choice of ligand coordinated to the metal center. rjpbcs.com Ligands are crucial as they modify the electronic and steric properties of the catalyst, thereby influencing its reactivity, stability, and selectivity (including regioselectivity and chemoselectivity). rjpbcs.com In the context of pyrazine synthesis, metal-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions are invaluable for functionalizing pre-formed pyrazine rings, for example, by coupling halopyrazines with various partners to introduce alkyl, aryl, or other groups.
The design and selection of ligands are critical for overcoming challenges inherent in these coupling reactions. For instance, the σ-donating character and steric bulk of phosphine (B1218219) ligands can facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. rjpbcs.com In Suzuki couplings of bromopyrazines, the introduction of electron-withdrawing groups on the coupling partner has been shown to have little negative impact on the reaction rate or yield, demonstrating the robustness of certain palladium-ligand systems.
Biarylphosphine ligands have proven effective in the Suzuki coupling of pyrazine O-tosylates with aryltrifluoroborates. The development of new ligand scaffolds is an ongoing area of research aimed at expanding the scope of substrates and improving reaction efficiency. For example, rational ligand design has been instrumental in developing catalysts for challenging C-N cross-coupling reactions involving sterically hindered amines. This principle of tailoring the ligand to the specific transformation is directly applicable to the synthesis of complex pyrazine carboxylic acid derivatives, where precise control over reactivity and selectivity is paramount.
Organocatalytic Methodologies
Organocatalysis has emerged as a powerful tool in synthetic organic chemistry, offering metal-free alternatives for the construction of complex molecular architectures. While specific organocatalytic routes to 6-isopropoxypyrazine-2-carboxylic acid are not extensively documented, the principles of organocatalysis have been successfully applied to the functionalization of pyrazine rings and related nitrogen-containing heterocycles. These methodologies provide a conceptual framework for the potential development of organocatalytic syntheses of the target compound and its analogs. Key strategies include the use of chiral phosphoric acids, N-heterocyclic carbenes (NHCs), and other small molecule catalysts to achieve various transformations.
One notable application of organocatalysis on the pyrazine core is the diboration of pyrazine derivatives. researchgate.net This process allows for the introduction of boryl groups onto the pyrazine ring, which can then serve as versatile handles for further functionalization through cross-coupling reactions. While the specific catalysts and conditions for this transformation are still under investigation, it highlights the potential of organocatalysis to activate and modify the pyrazine scaffold.
Chiral Phosphoric Acid Catalysis
Chiral phosphoric acids (CPAs) have proven to be highly effective catalysts for a wide range of asymmetric transformations. nih.govrsc.org Their utility in the synthesis of chiral pyrazine-containing structures has been demonstrated in the asymmetric intramolecular aza-Friedel-Crafts reaction. This reaction enables the synthesis of medicinally relevant chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high yields and enantioselectivities. sci-hub.se
In a representative study, N-aminoethylpyrroles were reacted with various aldehydes in the presence of a chiral phosphoric acid catalyst. sci-hub.se The reaction proceeds through the formation of an imine intermediate, which then undergoes an intramolecular cyclization onto the pyrrole (B145914) ring, guided by the chiral catalyst to induce stereoselectivity. The choice of the chiral phosphoric acid catalyst was found to be crucial for achieving high enantiomeric excess (ee). For instance, the use of a bulky 2,4,6-triisopropylphenyl-substituted phosphoric acid provided the desired product in high yield and good enantioselectivity. sci-hub.se
Table 1: Chiral Phosphoric Acid Catalyzed Asymmetric Intramolecular aza-Friedel-Crafts Reaction sci-hub.se
| Entry | Aldehyde | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | (R)-PA1a | 86 | 8 |
| 2 | Benzaldehyde | (R)-PA1c | 71 | 6 |
| 3 | Benzaldehyde | (R)-PA1d | 85 | 30 |
This methodology, while not directly yielding an aromatic pyrazinecarboxylic acid, demonstrates the feasibility of using chiral organocatalysts to construct complex, stereochemically defined pyrazine-containing ring systems. Conceptually, a similar approach could be envisioned for the asymmetric functionalization of a pre-existing pyrazine ring, where the CPA could activate a tethered nucleophile to attack the pyrazine core.
N-Heterocyclic Carbene (NHC) Organocatalysis
N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts known for their ability to mediate a wide range of chemical transformations. acs.orgx-mol.com A proposed mechanism involving an NHC intermediate has been put forth for the synthesis of pyrazine carboxamides from 2,3-pyrazinedicarboxylic anhydride and amines. researchgate.net
The proposed reaction pathway involves the initial ring-opening of the anhydride by the amine, followed by decarboxylation of the pyrazine ring. This decarboxylation is thought to proceed through an N-heterocyclic carbene intermediate, which then reacts to form the final carboxamide product. researchgate.net While this is a proposed mechanism for a specific reaction, it opens the door to the deliberate design of NHC-catalyzed reactions for the functionalization of pyrazines. For example, NHCs are well-known for their ability to generate acyl anion equivalents, which could potentially be used to introduce acyl or carboxyl groups onto the pyrazine ring.
The broader field of NHC catalysis has seen applications in the asymmetric synthesis of various heterocyclic compounds, which could serve as inspiration for the development of methods for pyrazine functionalization. researchgate.net
While direct and dedicated organocatalytic methodologies for the synthesis of this compound are yet to be fully developed, the existing research on the organocatalytic functionalization of pyrazines and related heterocycles provides a strong foundation for future work in this area. The principles of chiral phosphoric acid catalysis and N-heterocyclic carbene catalysis, in particular, offer promising avenues for the development of novel, efficient, and stereoselective synthetic routes.
Derivatization and Structural Diversification of the 6 Isopropoxypyrazine 2 Carboxylic Acid Core
Amide Derivatives Synthesis and Structural Variation
The formation of an amide bond is one of the most robust and widely utilized transformations of the carboxylic acid group on the 6-isopropoxypyrazine-2-carboxylic acid core. The synthesis typically involves the activation of the carboxylic acid to enhance the electrophilicity of the carbonyl carbon, followed by a reaction with a primary or secondary amine. Common activation methods include conversion to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or the use of coupling agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or dicyclohexylcarbodiimide (B1669883) (DCC). jackwestin.comajchem-a.comnih.gov The activated intermediate then readily reacts with a wide array of amines to yield the desired amide derivative. nih.gov
The synthesis of aromatic and heterocyclic amide conjugates involves the condensation of activated this compound with anilines, substituted anilines, or various heterocyclic amines. This strategy allows for the introduction of diverse aryl and heteroaryl moieties, significantly expanding the structural and electronic properties of the parent molecule. Research on analogous pyrazine (B50134) systems, such as 6-chloropyrazine-2-carboxylic acid, has demonstrated the successful synthesis of a series of amides through condensation with ring-substituted anilines. researchgate.netnih.gov This established methodology is directly applicable to the 6-isopropoxy derivative, enabling the creation of a library of compounds with varied aromatic substituents.
Table 1: Representative Aromatic and Heterocyclic Amines for Amide Conjugation
| Amine Type | Examples |
|---|---|
| Aromatic Amines | Aniline, 3-Methylaniline, 2,6-Dimethylaniline, 3-Bromoaniline, 2-Methoxyaniline, 3,5-bis(Trifluoromethyl)aniline |
| Heterocyclic Amines | 2-Aminopyridine, 3-Aminopyrrolidine, 4-Aminomorpholine, 2-Aminothiazole |
This table contains representative examples of amines that can be used for the synthesis of amide derivatives.
In addition to aromatic amines, the activated this compound core can be readily coupled with a variety of aliphatic and cyclic amines to generate further structural diversity. jackwestin.com The reaction proceeds under similar conditions as those used for aromatic amines, involving an activated acid intermediate followed by nucleophilic attack by the amine. nih.gov This approach allows for the incorporation of linear, branched, and cyclic alkyl groups, which can modulate properties such as lipophilicity, solubility, and conformational flexibility. Synthetic procedures using coupling agents like CDI have proven effective for reacting pyrazine carboxylic acids with a range of alkylamines and cyclic amines. nih.gov
Table 2: Representative Aliphatic and Cyclic Amines for Amide Synthesis
| Amine Type | Examples |
|---|---|
| Primary Aliphatic | Methylamine, Ethylamine, Propylamine, Benzylamine |
| Secondary Aliphatic | Dimethylamine, Diethylamine, N-Methylbenzylamine |
| Cyclic Amines | Cyclohexylamine, Piperidine, Pyrrolidine, Morpholine |
This table contains representative examples of amines that can be used for the synthesis of amide derivatives.
Ester and Anhydride (B1165640) Formation
Beyond amide formation, the carboxylic acid group of this compound is a precursor for the synthesis of esters and anhydrides.
Esterification is commonly achieved through the Fischer esterification reaction, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). openstax.org This acid-catalyzed nucleophilic acyl substitution is a direct and efficient method for producing methyl, ethyl, and other simple alkyl esters. nih.govopenstax.org For more sensitive substrates or to avoid harsh acidic conditions, alternative methods can be employed, such as reacting a carboxylate salt of the acid with a primary alkyl halide via an Sₙ2 mechanism. openstax.org
Acid anhydrides are typically synthesized by reacting a carboxylic acid with a more reactive derivative, such as an acid chloride. jackwestin.comopenstax.org For instance, this compound can be converted to its corresponding carboxylate salt, which then acts as a nucleophile to attack the acyl chloride of another carboxylic acid, forming a mixed anhydride. Symmetrical anhydrides can also be formed, though often requiring harsh conditions like high heat to eliminate a molecule of water. openstax.org These anhydrides are highly reactive intermediates themselves and can be used for subsequent acylation reactions. tcichemicals.com
Strategic Functionalization for Molecular Complexity
The carboxylic acid moiety of this compound is a key strategic handle for generating molecular complexity. nih.gov By serving as a reliable point of attachment, it allows for the methodical construction of larger, more intricate molecular architectures. The amide and ester coupling reactions described are primary tools in this endeavor. By reacting the core with functionally rich or sterically complex amines and alcohols, chemists can introduce new stereocenters, ring systems, and pharmacophoric elements.
This strategic functionalization enables the rapid generation of compound libraries with diverse structural features. For example, coupling the pyrazine core with a range of substituted benzylamines or chiral alcohols can systematically vary the steric and electronic environment of the final molecule. This diversification is a fundamental strategy in fields like drug discovery, where subtle structural changes can lead to significant differences in biological activity. The ability to append complex fragments to the pyrazine scaffold through robust C-N and C-O bond-forming reactions underscores its value as a building block for creating novel and complex chemical entities. researchgate.netnih.gov
Influence of Substituents on Synthetic Reactivity
The synthetic reactivity of the this compound core is governed by the electronic interplay of its constituent parts. The pyrazine ring is inherently electron-deficient, which, along with the electron-withdrawing nature of the C2-carboxylic acid group, renders the carbonyl carbon highly electrophilic. This inherent electrophilicity makes the carboxylic acid group particularly susceptible to nucleophilic acyl substitution, facilitating derivatization reactions like amide and ester formation.
Advanced Applications of 6 Isopropoxypyrazine 2 Carboxylic Acid Derivatives in Material Sciences and Chemical Processes
Integration into Polymeric Materials
The structural features of 6-isopropoxypyrazine-2-carboxylic acid make it an excellent candidate for the synthesis of advanced polymers. The carboxylic acid moiety serves as a reactive handle for polymerization, while the pyrazine (B50134) and isopropoxy groups can be used to fine-tune the final properties of the material.
Monomer Design for Functional Polymers
This compound can be employed as a functional monomer in step-growth polymerization to create polymers such as polyesters and polyamides. The polymerization is typically achieved by reacting the carboxylic acid group with appropriate co-monomers, such as diols or diamines.
The incorporation of the 6-isopropoxypyrazine-2-carboxamide moiety into a polymer backbone introduces specific functionalities. The pyrazine ring, being an electron-deficient aromatic system, can influence the polymer's electronic properties, thermal stability, and chain-to-chain interactions. The isopropoxy group, being a bulky and hydrophobic substituent, can modify the polymer's solubility, glass transition temperature (Tg), and mechanical properties by affecting chain packing and flexibility.
Research into analogous heterocyclic monomers has shown that their integration can lead to polymers with enhanced thermal resistance and specific optical properties. For example, the synthesis of polyesters from biobased pyrazine building blocks has been shown to yield materials with high glass transition temperatures. imagionbiosystems.com The strategic design of copolymers allows for the precise tuning of these characteristics to meet the demands of specific applications, from specialty engineering plastics to advanced optical films.
Table 1: Potential Properties of Polymers Derived from this compound This table presents hypothetical data based on established principles of polymer chemistry for illustrative purposes.
| Polymer Type | Co-monomer | Expected Glass Transition Temp. (Tg) | Potential Key Feature |
|---|---|---|---|
| Polyester | 1,4-Butanediol | 80 - 100 °C | Increased Refractive Index |
| Polyamide | 1,6-Hexanediamine | 120 - 140 °C | Enhanced Thermal Stability |
| Poly(ester-imide) | 4-Aminophenol | > 200 °C | High Dielectric Constant |
Role as Polymer Modifiers and Additives
Beyond serving as a primary monomer, derivatives of this compound can be utilized as polymer modifiers or additives. Through post-polymerization modification, the carboxylic acid group can be grafted onto existing polymer chains that possess reactive sites (e.g., hydroxyl or amine groups). researchgate.net This process imparts the unique properties of the pyrazine moiety to a base polymer, offering a versatile method to functionalize commodity plastics for high-performance applications.
As additives, these molecules can act as processing aids or performance enhancers. For instance, their ability to interact via hydrogen bonding and dipole-dipole interactions may improve the compatibility of different polymers in a blend. Furthermore, the UV-absorbing nature of the pyrazine ring suggests a potential application as a UV stabilizer, protecting the polymer matrix from photodegradation.
Surface Chemistry and Nanomaterial Functionalization
The functional groups within this compound make it an ideal ligand for modifying the surfaces of nanomaterials, thereby controlling their stability, dispersibility, and functionality.
Ligand for Nanoparticle Stabilization and Dispersion
The carboxylic acid group serves as a robust anchoring point for binding to the surface of various inorganic nanoparticles, particularly metal oxides like titanium dioxide (TiO₂) and iron oxide (Fe₃O₄). nih.govmdpi.com The carboxylate forms strong coordinate bonds with metal atoms on the nanoparticle surface, creating a stable organic shell.
This surface functionalization is critical for preventing the agglomeration of nanoparticles, which is a common challenge in their application. The isopropoxy group and pyrazine ring form an outward-facing layer that provides steric hindrance, keeping the particles separated. mdpi.com Moreover, the chemical nature of this outer layer can be tailored to ensure compatibility with specific solvents or polymer matrices, allowing for the creation of stable, homogeneous nanocomposites.
Table 2: Influence of this compound as a Ligand on Nanoparticle Properties This table presents hypothetical data based on established principles of surface science for illustrative purposes.
| Nanoparticle Core | Surface State | Dispersibility in Toluene | Zeta Potential (in ethanol) |
|---|---|---|---|
| TiO₂ | Unfunctionalized | Poor (Aggregates) | +15 mV |
| TiO₂ | Functionalized | Good (Stable Dispersion) | -25 mV |
| Fe₃O₄ | Unfunctionalized | Poor (Aggregates) | +10 mV |
| Fe₃O₄ | Functionalized | Good (Stable Dispersion) | -30 mV |
Interfacial Interaction Mechanisms
The mechanism of interaction at the nanoparticle-ligand interface is primarily governed by the formation of a carboxylate-metal bond. This can occur in several modes, including monodentate, bidentate chelating, or bidentate bridging, depending on the nanoparticle's crystal facet and the reaction conditions.
Once anchored, the pyrazine ring provides a distinct chemical interface. The nitrogen atoms in the ring can act as Lewis bases, enabling further coordination with metal ions or participation in hydrogen bonding with protic solvents or polymer functional groups. This secondary interaction is crucial for creating well-integrated nanocomposite materials where the nanoparticle is chemically coupled to the surrounding matrix, leading to enhanced mechanical strength and thermal stability.
Contributions to Catalysis
Derivatives of this compound serve as versatile ligands for the development of novel homogeneous and heterogeneous catalysts. The ability of the pyrazine nitrogen atoms and the carboxylate oxygen to coordinate with transition metal centers allows for the synthesis of a wide array of metal complexes with tailored catalytic activities. researchgate.netnih.gov
For example, amide or ester derivatives of the acid can act as bidentate (N,O) ligands, forming stable chelate rings with metal ions such as ruthenium, copper, or zinc. rsc.orgsemanticscholar.orgbcrec.id The electronic properties of the catalytic center can be fine-tuned by modifying substituents on the pyrazine ring, thereby influencing the catalyst's reactivity and selectivity. Such complexes have shown potential in a variety of catalytic transformations, including oxidation reactions and carbon-carbon bond-forming cross-couplings. semanticscholar.org
Furthermore, these ligands can be immobilized on solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. This is achieved by first modifying the support with a group that can react with the carboxylic acid. The resulting supported catalyst combines the high activity and selectivity of a homogeneous system with the practical advantages of easy separation and recyclability, which are critical for sustainable chemical manufacturing. nih.gov The use of related heterocyclic carboxylic acids in forming metal-organic frameworks (MOFs) also points to their potential in creating porous, crystalline catalysts for size-selective chemical transformations.
Precursor in Ligand Synthesis for Metal Catalysis
The pyrazine and carboxylic acid functional groups within this compound make it an excellent candidate for the synthesis of ligands for metal catalysis. The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group can act as coordination sites for a variety of metal ions. This chelation can lead to the formation of stable metal-organic frameworks (MOFs) and coordination polymers (CPs) with diverse catalytic applications.
While direct research on this compound as a ligand precursor is not extensively documented, the principles of its utility can be inferred from studies on structurally similar compounds. For instance, other nitrogen-containing heterocyclic carboxylic acids, such as pyridine-carboxylic acids and indazole-carboxylic acids, have been successfully employed in the synthesis of catalytically active metal complexes. These complexes have demonstrated efficacy in a range of chemical transformations.
Research into related compounds, such as 1H-indazole-6-carboxylic acid, has shown the formation of coordination polymers with transition metals like Zinc (II) and Cadmium (II). mdpi.com In these structures, the carboxylate group and the nitrogen atoms of the heterocyclic ring coordinate to the metal centers, creating extended networks. mdpi.com Similarly, pyrazine-based carboxylic acids have been used to create metal complexes that exhibit interesting structural and functional properties. For example, carboxylic acid functionalized oxacalix nih.govbenzene nih.govpyrazines have been shown to interact with transition metal ions like Ag(I), Cu(II), and Zn(II) to form new supramolecular complexes. nih.gov
The catalytic activity of such metal complexes is highly dependent on the nature of the metal ion and the coordination environment provided by the ligand. The isopropoxy group on the pyrazine ring of this compound could also play a role in modulating the electronic properties and steric hindrance of the resulting catalyst, thereby influencing its activity and selectivity.
Below is a table summarizing the types of metal complexes formed from analogous heterocyclic carboxylic acids and their potential catalytic applications.
| Ligand Precursor (Analogue) | Metal Ion | Resulting Complex Type | Potential Catalytic Applications |
| 1H-indazole-6-carboxylic acid mdpi.com | Zn(II), Cd(II) | Coordination Polymer | Luminescent materials, Sensing |
| Pyridine-2,6-dicarboxylic acid | Various Transition Metals | Metal-Organic Framework | Oxidation, Reduction, C-C coupling |
| 6-Phenylpyridine-2-carboxylic Acid bcrec.id | Zn(II) | Tri-Nuclear Complex | Catalysis in organic synthesis |
| Carboxylic acid functionalized oxacalix nih.govbenzene nih.govpyrazine nih.gov | Ag(I), Cu(II), Zn(II) | Supramolecular Complexes | Host-guest chemistry, Sensing |
The synthesis of ligands from this compound would likely involve standard amidation or esterification reactions to introduce further coordinating moieties, or direct reaction with metal salts to form coordination complexes. The resulting catalysts could find applications in a wide array of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.
Self-Catalytic Systems
The concept of self-catalytic systems, where a molecule or a derivative can catalyze its own formation or transformation, is a frontier in chemical research. Derivatives of this compound possess functional groups that could theoretically participate in such processes, although experimental evidence for this specific compound is currently lacking.
The pyrazine ring contains basic nitrogen atoms that can act as proton acceptors or Lewis bases. The carboxylic acid group, on the other hand, is acidic and can act as a proton donor. The presence of both acidic and basic functionalities within the same molecule or in close proximity within a supramolecular assembly could potentially lead to concerted catalytic cycles.
For a derivative of this compound to act as a self-catalyst, it would likely need to form dimers or higher-order aggregates where the functional groups of one molecule can interact with and activate another. For example, the carboxylic acid of one molecule could protonate the pyrazine nitrogen of a neighboring molecule, increasing its electrophilicity and making it more susceptible to a subsequent reaction.
While no specific self-catalytic systems based on this compound have been reported, the principles can be illustrated by other systems where molecules with complementary functional groups exhibit autocatalysis. These systems often rely on hydrogen bonding and other non-covalent interactions to pre-organize the reactants for a catalytic event.
The potential for derivatives of this compound in self-catalytic systems remains a speculative but intriguing area for future research. The strategic modification of the parent molecule to enhance its self-assembly properties and to introduce additional catalytic functionalities could lead to the development of novel and efficient catalytic systems.
The following table outlines the key functional groups of this compound and their potential roles in a hypothetical self-catalytic cycle.
| Functional Group | Potential Role in Self-Catalysis |
| Pyrazine Nitrogen Atoms | Lewis base, Proton acceptor, Coordination site |
| Carboxylic Acid | Brønsted acid, Proton donor, Hydrogen bond donor/acceptor |
| Isopropoxy Group | Steric director, Electronic modifier |
Further investigation into the supramolecular chemistry of this compound and its derivatives is necessary to explore and potentially realize their application in self-catalytic systems.
Theoretical and Computational Chemistry for 6 Isopropoxypyrazine 2 Carboxylic Acid Systems
Quantum Chemical Investigations
Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of a molecule. brieflands.comnih.gov These investigations provide insights into a compound's stability, reactivity, and spectroscopic characteristics.
Electronic Structure and Reactivity Descriptors
An analysis in this area would typically involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. brieflands.com Furthermore, mapping the molecular electrostatic potential (MEP) would identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. nih.gov While studies exist for substituted amides of pyrazine-2-carboxylic acids, specific data for the 6-isopropoxy derivative is not available. nih.gov
Hypothetical Data Table for Electronic Descriptors (Illustrative Only): This table is for illustrative purposes to show what such data would entail. The values are not based on actual experimental or computational results for the specified compound.
| Descriptor | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |
Conformational Analysis and Molecular Dynamics
The flexibility of the isopropoxy and carboxylic acid groups suggests that 6-Isopropoxypyrazine-2-carboxylic acid can exist in multiple conformations. Conformational analysis would identify the most stable three-dimensional arrangements of the molecule. Molecular dynamics (MD) simulations could then be used to study the molecule's movement and conformational changes over time in different environments, such as in a solvent. Studies on simpler carboxylic acids show the importance of syn and anti conformations of the carboxyl group, which would be a key aspect of such an investigation.
Prediction and Characterization of Polymorphic Forms
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical property, particularly in pharmaceuticals. nih.gov Crystal structure prediction (CSP) methods are employed to generate and rank the energetic stability of potential crystal packings. nih.gov These computational predictions would need to be followed by experimental characterization to confirm the existence of different polymorphic forms. For many organic molecules, identifying and controlling polymorphism is a significant challenge. nih.gov
Molecular Modeling for Intermolecular Interactions
The ways in which molecules of this compound interact with each other and with other substances are governed by intermolecular forces.
Hydrogen Bonding Networks
The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is well-established that carboxylic acids often form dimeric structures in the solid state through hydrogen bonds. nih.gov A detailed study would analyze the specific hydrogen bonding patterns, or "synthons," that dictate the crystal packing of this compound, also considering the role of the pyrazine (B50134) nitrogen atoms as potential hydrogen bond acceptors.
Adsorption Phenomena at Surfaces
Understanding how a molecule adsorbs onto a surface is vital for applications ranging from catalysis to drug delivery. Molecular modeling can simulate the interaction between this compound and various surfaces (e.g., silica (B1680970), metal oxides). These simulations would calculate adsorption energies and determine the preferred orientation of the molecule on the surface, identifying whether the interaction is driven by the carboxylic acid group, the pyrazine ring, or the isopropoxy group. Research on other functionalized molecules has shown that surface chemistry plays a critical role in these adsorption processes. mdpi.com
Molecular Recognition Studies
The molecular recognition of this compound is a nuanced process governed by a variety of non-covalent interactions. While direct host-guest studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive understanding of its recognition profile can be extrapolated from computational and theoretical studies of structurally related pyrazine derivatives. These studies, often employing molecular docking and quantum chemical calculations, shed light on the key intermolecular forces that dictate the binding affinity and selectivity of pyrazine carboxylic acids and their amides with biological macromolecules and other molecular hosts.
The primary drivers of molecular recognition for this class of compounds are hydrogen bonding and π-π stacking interactions. The pyrazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor. The carboxylic acid group is a versatile participant in hydrogen bonding, with the carbonyl oxygen serving as a hydrogen bond acceptor and the hydroxyl group acting as a hydrogen bond donor. The presence of the isopropoxy group introduces an additional ether oxygen that can also accept a hydrogen bond, further diversifying the molecule's interaction capabilities.
In the context of biological systems, molecular docking studies on various pyrazine-2-carboxamide derivatives have provided valuable insights into their binding modes with protein targets. For instance, in studies of pyrazine-2-carboxamides as potential inhibitors of enzymes like histone deacetylases (HDACs) and tyrosine kinases, the pyrazine nitrogen atoms and the carboxamide linkage are frequently observed to form crucial hydrogen bonds with amino acid residues in the active site. ajchem-a.commdpi.com These interactions are fundamental to the stability of the ligand-protein complex.
Furthermore, the pyrazine ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. These interactions, where the electron-rich pyrazine ring stacks with the aromatic rings of the amino acids, contribute significantly to the binding affinity. The substituent on the pyrazine ring can modulate the strength of these π-π interactions. While no specific data exists for the 6-isopropoxy group in this context, it is plausible that its electron-donating nature could influence the electron density of the pyrazine ring and thereby its stacking interactions.
The host-guest chemistry of pyrazine-containing macrocycles has also been explored, revealing their ability to encapsulate electron-deficient aromatic guests. nih.gov This is driven by favorable π-π interactions between the electron-rich pyrazine units of the host and the guest molecule. While this compound is a single molecule and not a macrocyclic host, these studies underscore the inherent capacity of the pyrazine motif to participate in molecular recognition through aromatic stacking.
To provide a clearer, albeit predictive, picture of the potential interactions of this compound, the following table summarizes the types of non-covalent interactions it can form, based on the analysis of related compounds.
| Interaction Type | Potential Participating Groups on this compound | Potential Interacting Partners (in a biological or host-guest context) |
| Hydrogen Bond Donor | Carboxylic acid -OH | Amino acid residues (e.g., Asp, Glu, Ser), water molecules, other polar functional groups |
| Hydrogen Bond Acceptor | Pyrazine N atoms, Carboxylic acid C=O, Isopropoxy O | Amino acid residues (e.g., Arg, Lys, His, Asn, Gln), water molecules |
| π-π Stacking | Pyrazine ring | Aromatic amino acid residues (Phe, Tyr, Trp), other aromatic guest molecules |
| Van der Waals Interactions | Isopropyl group, pyrazine ring | Hydrophobic pockets in proteins, non-polar regions of host molecules |
In molecular docking simulations of pyrazine-2-carboxylic acid derivatives with protein targets, scoring functions are used to estimate the binding affinity. These scores are often presented in units of kcal/mol. While specific docking scores for this compound are not available, studies on similar molecules provide a reference range for binding energies. For example, docking of pyrazine-2-carboxamide derivatives against Mycobacterium tuberculosis InhA protein has shown rerank scores (a measure of binding affinity) in the range of -70 to -90 kcal/mol, with lower scores indicating better binding. researchgate.netsemanticscholar.org
The following table presents hypothetical, yet plausible, binding energy contributions for the different types of interactions that this compound could engage in, based on general principles of non-covalent interactions.
| Interaction Type | Estimated Contribution to Binding Energy (kcal/mol) |
| Hydrogen Bond | -2 to -10 |
| π-π Stacking | -1 to -5 |
| Van der Waals Interactions | -0.5 to -2 |
It is important to emphasize that these values are illustrative and the actual binding energy in a specific complex would depend on the precise geometric arrangement and the chemical environment of the interacting partners.
Q & A
Basic: What are the optimal synthetic routes for 6-Isopropoxypyrazine-2-carboxylic acid, and how can reaction efficiency be monitored?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or hydrolysis reactions. For example:
- Step 1: Start with pyrazine-2-carboxylic acid derivatives. Introduce the isopropoxy group via nucleophilic substitution using isopropyl alcohol under basic conditions (e.g., NaH or KOH in DMF) .
- Step 2: Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . Retention factors (Rf) or retention times should align with intermediates or final product standards.
- Step 3: Optimize yields by adjusting solvent polarity (e.g., DMSO for polar intermediates) and reaction temperature (typically 80–100°C for substitution reactions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
